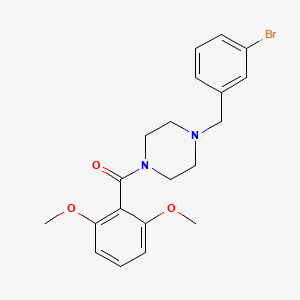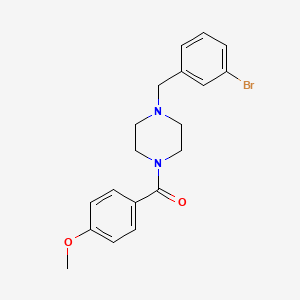
1-benzoyl-4-(4-bromobenzyl)piperazine
Vue d'ensemble
Description
1-benzoyl-4-(4-bromobenzyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential applications in scientific research. BBP is a potent ligand for serotonin receptors, which are involved in various physiological and pathological processes.
Applications De Recherche Scientifique
1-benzoyl-4-(4-bromobenzyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent agonist for 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in various physiological and pathological processes such as anxiety, depression, and schizophrenia. This compound has been used to study the role of these receptors in these conditions, as well as to develop new treatments for these disorders. Additionally, this compound has been used to study the effects of serotonin on the cardiovascular system, as well as to develop new treatments for cardiovascular diseases.
Mécanisme D'action
1-benzoyl-4-(4-bromobenzyl)piperazine acts as a potent agonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. These receptors are involved in various physiological and pathological processes, including the regulation of mood, anxiety, and cognition. This compound binds to these receptors and activates them, leading to downstream effects such as the release of neurotransmitters and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Additionally, this compound has been shown to modulate intracellular signaling pathways such as the cAMP/PKA pathway. In vivo studies have shown that this compound can modulate the cardiovascular system, leading to changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-4-(4-bromobenzyl)piperazine has several advantages for use in lab experiments. It is a potent and selective ligand for serotonin receptors, making it an ideal tool for studying the role of these receptors in various physiological and pathological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, this compound also has several limitations. It is a psychoactive drug, which can make it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in humans, so its safety profile is not well established.
Orientations Futures
There are several future directions for research on 1-benzoyl-4-(4-bromobenzyl)piperazine. One area of interest is the development of new treatments for psychiatric and cardiovascular disorders based on this compound's effects on serotonin receptors. Additionally, further research is needed to understand the safety profile of this compound and its potential side effects. Finally, this compound could be used as a tool to study the role of serotonin receptors in other physiological and pathological processes, such as inflammation and pain.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEISASRGQIHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360443 | |
| Record name | ST034038 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-61-3 | |
| Record name | ST034038 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3571635.png)
![3,4,5-triethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3571639.png)








![1-(4-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3571707.png)


![1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3571741.png)
